N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic organic compound characterized by its complex structure and potential pharmacological applications. The compound is identified by the CAS number 946361-49-5 and has a molecular formula of CHNO with a molecular weight of 386.4 g/mol .
This compound falls under the category of heterocyclic compounds, specifically imidazo[2,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yields and purity but are often proprietary or detailed in specific patent filings .
The compound features a complex molecular structure characterized by:
The structural representation can be derived from its SMILES notation: CN(C)CCCNC(=O)c1c[nH]c2c(c1=O)n(c(=N)c2=O)C(F)=C
which provides insights into its connectivity and stereochemistry.
The compound may undergo various chemical reactions typical for amides and heterocycles:
Technical details about these reactions would typically involve specifics on reagents used, reaction conditions such as temperature and pressure, and yields obtained from various trials .
The mechanism of action for N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is primarily linked to its role as an inhibitor targeting mutated forms of proteins involved in cancer pathways. Specifically:
Data supporting these actions include binding affinity studies and cellular assays demonstrating reduced proliferation in KRAS-dependent cancer cell lines .
While specific physical properties such as density and boiling point are not universally reported for this compound due to its relatively recent characterization , it is expected to have:
Chemical properties include:
Relevant data often comes from experimental studies assessing stability under various pH conditions and temperatures.
N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has potential applications in:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: